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Compound of Interest

Dicyclohexyl(2,4,6-
Compound Name: . .
triisopropylphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the monodentate biaryl phosphine ligand, XPhos (2-Dicyclohexylphosphino-2',4',6'-
triisopropylbiphenyl). The information presented herein is essential for the characterization and
quality control of this widely used ligand in transition metal catalysis, particularly in cross-
coupling reactions. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of XPhos. The following
sections provide data for H, 13C, and 3P NMR spectroscopy.

'H NMR Spectroscopy

Proton NMR provides information on the hydrogen atoms within the XPhos molecule. The
spectrum is characterized by distinct regions corresponding to the aromatic, isopropyl, and
cyclohexyl protons.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.4-7.0 m 5H Ar-H
~2.9 sept 3H CH(CH:s)2
~2.3-1.0 m 22H Cy-H
~1.3,~1.1,~0.9, ~0.5 d 18H CH(CHs)2

Table 1: *H NMR data for XPhos in CDCls.

3C NMR Spectroscopy

Carbon-13 NMR provides detailed information about the carbon skeleton of XPhos. Due to the
complexity of the molecule, the spectrum exhibits numerous signals.

Chemical Shift (8) ppm Assighment
149.1 Ar-C (quaternary)
129.7 Ar-C

129.5 Ar-C

116.0 Ar-C

66.9 CH(CH3)2

49.9 Cy-C

20.4 CH(CH3)2

Table 2: 13C NMR data for XPhos in CDClIs.[1] Note: Specific assignments for all carbons
require advanced 2D NMR techniques.

3P NMR Spectroscopy

Phosphorus-31 NMR is a crucial technique for characterizing phosphine ligands. For XPhos, a
single sharp signal is typically observed in the absence of coordination to a metal center.
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Chemical Shift (8) ppm Solvent

~-10 CDCIs or CH2ClI2

Table 3: 3P NMR data for XPhos.[2][3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of XPhos is dominated by
absorptions corresponding to C-H and C-C bonds.

Wavenumber (cm—?) Intensity Assignment
3050-3000 Medium Aromatic C-H Stretch
Aliphatic C-H Stretch
2925-2850 Strong )
(cyclohexyl & isopropyl)
1600-1450 Medium-Strong Aromatic C=C Stretch
1450 Medium CHz Bend (cyclohexyl)
1385-1365 Medium CHs Bend (isopropyl)

Table 4: Characteristic IR absorption bands for XPhos.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and elemental composition. For XPhos, the
molecular ion peak is the most significant feature in the mass spectrum under typical electron
ionization (EI) conditions.

mlz lon

476.7 [M]*
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Table 5: Expected molecular ion peak for XPhos in Mass Spectrometry. The molecular weight
of XPhos is 476.72 g/mol .[4][5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of XPhos.

NMR Spectroscopy

Sample Preparation:
o Accurately weigh approximately 10-20 mg of XPhos into a clean, dry NMR tube.
e Add approximately 0.6-0.7 mL of deuterated chloroform (CDCls) to the NMR tube.
o Cap the tube and gently agitate until the sample is fully dissolved.
Instrumentation and Parameters:
o Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
e 'HNMR:

o Number of scans: 16-32

o Relaxation delay: 1-2 seconds

o Pulse width: 30-45 degrees
e 13C NMR:

o Number of scans: 1024 or more (due to the low natural abundance of 13C)

o Relaxation delay: 2-5 seconds

o Technique: Proton-decoupled

e 3P NMR:
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o Number of scans: 64-128
o Relaxation delay: 2-5 seconds

o Technique: Proton-decoupled

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind 1-2 mg of XPhos with approximately 100-200 mg of dry, spectroscopy-
grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Transfer the powder to a pellet-forming die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

Instrumentation and Parameters:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm™?

Resolution: 4 cm~—!

Number of Scans: 16-32

Mass Spectrometry (MS)

Sample Preparation:

» Prepare a dilute solution of XPhos (approximately 1 mg/mL) in a volatile organic solvent
such as dichloromethane or toluene.

Instrumentation and Parameters (Electron lonization - El):

¢ lonization Source: Electron lonization (EI)
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e Electron Energy: 70 eV
+ Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

¢ Analyzer: Quadrupole or Time-of-Flight (TOF)

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of XPhos.

General Spectroscopic Analysis Workflow for XPhos
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
o 2. researchgate.net [researchgate.net]

e 3. mdpi.com [mdpi.com]

e 4. XPhos - Wikipedia [en.wikipedia.org]

e 5. scbt.com [scbt.com]

 To cite this document: BenchChem. [Spectroscopic Data of XPhos: A Technical Guide].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1311707#spectroscopic-data-for-xphos-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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